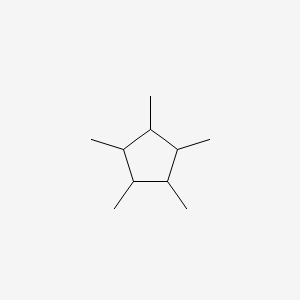
Cyclopentane, 1,2,3,4,5-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane, 1,2,3,4,5-pentamethyl- is an organic compound with the molecular formula C10H20 . It is a derivative of cyclopentane where all five hydrogen atoms on the ring are replaced by methyl groups. This compound is known for its unique structural properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentane, 1,2,3,4,5-pentamethyl- can be synthesized through several methods. One common method involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization reaction . Another method includes the addition of 2-butenyllithium to ethyl acetate, followed by acid-catalyzed dehydrocyclization .
Industrial Production Methods: Industrial production methods for cyclopentane, 1,2,3,4,5-pentamethyl- are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentane, 1,2,3,4,5-pentamethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form cyclopentane derivatives.
Substitution: It can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentane, 1,2,3,4,5-pentamethyl- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of cyclopentane, 1,2,3,4,5-pentamethyl- involves its ability to form stable anions due to its 6π electron system . This property allows it to participate in various chemical reactions, including cycloaddition reactions with electron-rich allenes to form Diels-Alder products .
Vergleich Mit ähnlichen Verbindungen
Cyclopentane, 1,2,3,4,5-pentamethyl- can be compared with other similar compounds such as:
Cyclopentadiene, 1,2,3,4,5-pentamethyl-: Similar structure but different reactivity due to the presence of double bonds.
Bis(pentamethylcyclopentadienyl)manganese (II): A complex with manganese, used in different catalytic applications.
Uniqueness: Cyclopentane, 1,2,3,4,5-pentamethyl- is unique due to its fully methylated cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H20 |
|---|---|
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/C10H20/c1-6-7(2)9(4)10(5)8(6)3/h6-10H,1-5H3 |
InChI-Schlüssel |
ZXVVIKMMTCNHIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C1C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


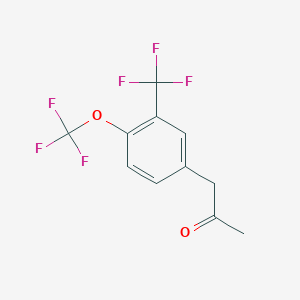

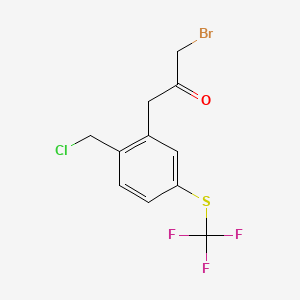



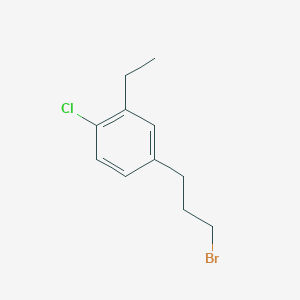

![6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)
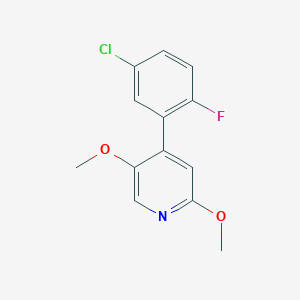
![5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl](/img/structure/B14043200.png)
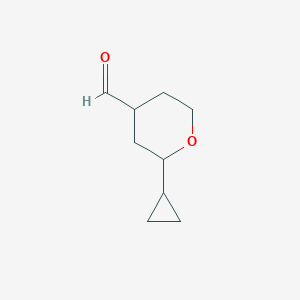
![4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine](/img/structure/B14043211.png)
![(S)-1-(2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B14043212.png)
